molecular formula C9H8F2O3 B6256423 2,6-difluoro-4-(methoxymethyl)benzoic acid CAS No. 228122-41-6

2,6-difluoro-4-(methoxymethyl)benzoic acid

Cat. No.: B6256423
CAS No.: 228122-41-6
M. Wt: 202.15 g/mol
InChI Key: LAHAVZHGHGTTEG-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(methoxymethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a methoxymethyl group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-(methoxymethyl)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-difluorobenzoic acid as the starting material.

  • Methoxymethylation: The 4-position of the benzene ring is then functionalized with a methoxymethyl group through a methoxymethylation reaction. This can be achieved using reagents such as methoxymethyl chloride in the presence of a base.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The fluorine atoms on the benzene ring can be reduced under specific conditions.

  • Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Difluorobenzene derivatives.

  • Substitution Products: Compounds with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

2,6-Difluoro-4-(methoxymethyl)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-difluoro-4-(methoxymethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.

  • 2,6-Difluoro-4-hydroxymethylbenzoic acid: Similar structure but has a hydroxymethyl group instead of methoxymethyl.

Uniqueness: 2,6-Difluoro-4-(methoxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and the methoxymethyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

228122-41-6

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,6-difluoro-4-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8F2O3/c1-14-4-5-2-6(10)8(9(12)13)7(11)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

LAHAVZHGHGTTEG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C(=C1)F)C(=O)O)F

Purity

95

Origin of Product

United States

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